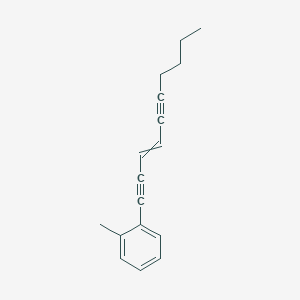
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a dec-3-ene-1,5-diyn-1-yl group and a methyl group
Preparation Methods
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a dec-3-ene-1,5-diyn-1-yl halide with a methyl-substituted benzene derivative under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the methyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
Scientific Research Applications
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and context.
Comparison with Similar Compounds
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene and 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group and the specific substitution pattern on the benzene ring confer unique chemical and physical properties, making it distinct from other related compounds.
Properties
CAS No. |
823228-08-6 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-dec-3-en-1,5-diynyl-2-methylbenzene |
InChI |
InChI=1S/C17H18/c1-3-4-5-6-7-8-9-10-14-17-15-12-11-13-16(17)2/h8-9,11-13,15H,3-5H2,1-2H3 |
InChI Key |
UBNIGRNFKFOCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


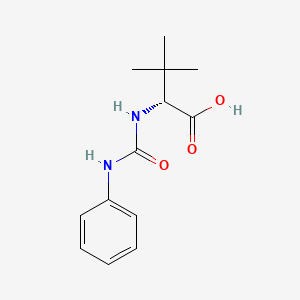
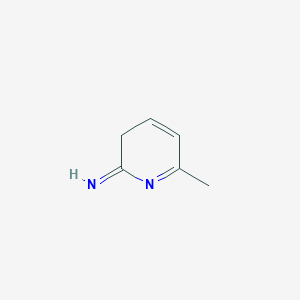
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
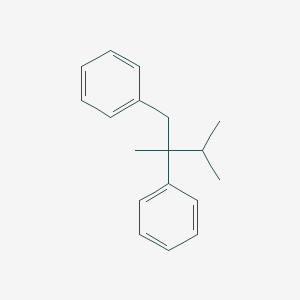
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
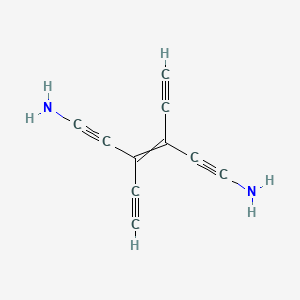
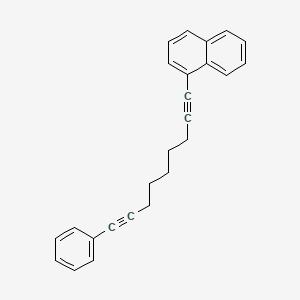
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
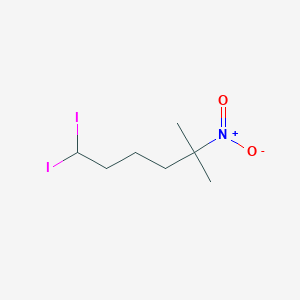
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)

